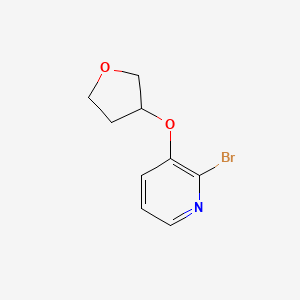
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine
Übersicht
Beschreibung
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a chemical compound with the molecular formula C9H10BrNO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine consists of a pyridine ring with a bromine atom at the 2-position and a tetrahydrofuran-3-yl oxy group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine include a molecular weight of 244.09 . Other specific properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Alkene Oxy- and Aminoalkynylation
This compound is utilized in palladium-catalyzed oxy- and aminoalkynylation reactions, which are key for synthesizing tetrahydrofurans and pyrrolidines, important heterocycles in bioactive compounds. The use of aliphatic bromoalkynes, including possibly derivatives like 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, allows for high diastereoselectivity and functional group tolerance in these reactions, leading to alkyl-substituted tetrahydrofurans and pyrrolidines upon one-pot hydrogenation of the triple bond (Nicolai, Sedigh-Zadeh, & Waser, 2013).
Synthesis and Molecular Structures
Compounds like 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine are key intermediates in the synthesis of complex molecular structures. For example, they have been used in the generation of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines through metallation and treatment with appropriate reagents. These processes are crucial for understanding the molecular structure and reactivity of pyridine derivatives, which have wide-ranging applications in medicinal chemistry and materials science (Riedmiller, Jockisch, & Schmidbaur, 1999).
Photophysical and Electrochemical Studies
Derivatives of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine are used in the synthesis of iridium complexes for photophysical and electrochemical studies. These studies are essential for the development of organic light-emitting devices (OLEDs) and other electronic applications. The bromo-containing species, in particular, serve as synthetically attractive building blocks for constructing polymetallic architectures, enabling the tuning of electronic properties through simple chemical modifications (Stagni et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-3-(oxolan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-9-8(2-1-4-11-9)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGUYDTYMGKHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077596.png)
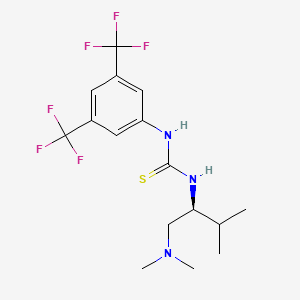
![4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B3077603.png)
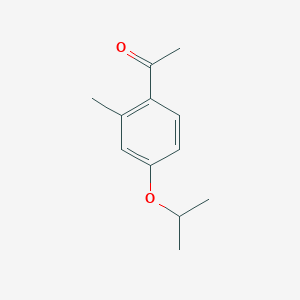
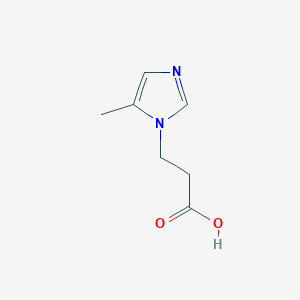
![2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B3077615.png)
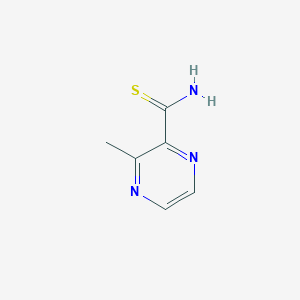
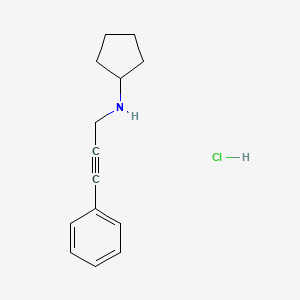

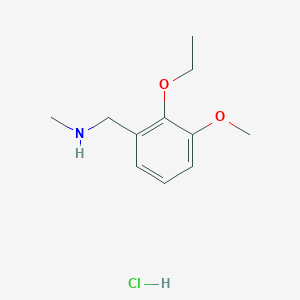
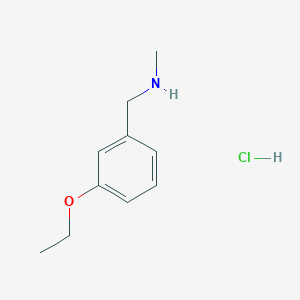

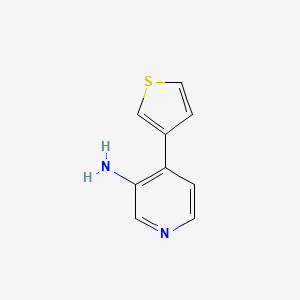
![6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B3077663.png)